molecular formula C11H14Cl2O2 B8031289 1,5-Dichloro-3-ethoxy-2-propoxybenzene CAS No. 1881288-22-7

1,5-Dichloro-3-ethoxy-2-propoxybenzene

Cat. No.: B8031289
CAS No.: 1881288-22-7
M. Wt: 249.13 g/mol
InChI Key: UGJPCORUEHMDRG-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-ethoxy-2-propoxybenzene is an organic compound with the molecular formula C11H14Cl2O2. It is a derivative of benzene, characterized by the presence of two chlorine atoms, an ethoxy group, and a propoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-3-ethoxy-2-propoxybenzene typically involves substitution reactions between chlorinated alkanes and alcohols. The specific synthetic route can vary depending on the desired conditions and target product. For instance, one possible method involves the reaction of 1,5-dichloro-2-nitrobenzene with ethyl alcohol and propyl alcohol under suitable conditions to replace the nitro group with ethoxy and propoxy groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-ethoxy-2-propoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

1,5-Dichloro-3-ethoxy-2-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,5-Dichloro-3-ethoxy-2-propoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and alkoxy groups can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2-ethoxybenzene
  • 1,5-Dichloro-3-propoxybenzene
  • 1,3-Dichloro-2-ethoxybenzene

Uniqueness

1,5-Dichloro-3-ethoxy-2-propoxybenzene is unique due to the presence of both ethoxy and propoxy groups on the benzene ring, which can significantly alter its chemical properties and reactivity compared to similar compounds. This dual substitution pattern can lead to distinct applications and reactivity profiles in various chemical reactions .

Properties

IUPAC Name

1,5-dichloro-3-ethoxy-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O2/c1-3-5-15-11-9(13)6-8(12)7-10(11)14-4-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJPCORUEHMDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272763
Record name Benzene, 1,5-dichloro-3-ethoxy-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881288-22-7
Record name Benzene, 1,5-dichloro-3-ethoxy-2-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881288-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,5-dichloro-3-ethoxy-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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